1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde is an organic compound that features both an indole and a fluorobenzoyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of indole with 4-fluorobenzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride at controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1-(4-Fluorobenzoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(4-Fluorobenzoyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological pathways, contributing to the compound’s overall effect .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)-9H-carbazole: Similar in structure but with a carbazole core instead of an indole.
4-Fluorobenzoyl chloride: A simpler compound used as an intermediate in the synthesis of more complex molecules.
1,3-Bis(4-fluorobenzoyl)benzene: Another fluorobenzoyl-containing compound used in polymer synthesis.
Uniqueness: 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole and fluorobenzoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H10FNO2 |
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Molecular Weight |
267.25 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10FNO2/c17-13-7-5-11(6-8-13)16(20)18-9-12(10-19)14-3-1-2-4-15(14)18/h1-10H |
InChI Key |
IOMPEGAETIEYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
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